molecular formula C7H11NO2 B045151 (4R)-4-Hydroxy-6-oxoheptanenitrile CAS No. 119136-80-0

(4R)-4-Hydroxy-6-oxoheptanenitrile

Cat. No. B045151
M. Wt: 141.17 g/mol
InChI Key: DPRLUNQTXGYUEA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-Hydroxy-6-oxoheptanenitrile is a chemical compound that belongs to the class of nitriles. It is also known as 4-hydroxy-6-oxoheptanenitrile or 4-hydroxy-6-oxoheptanenitrile-4R. This compound has gained significant attention in recent years due to its potential applications in scientific research. In

Mechanism Of Action

The exact mechanism of action of (4R)-4-Hydroxy-6-oxoheptanenitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the breakdown of extracellular matrix proteins. By inhibiting the activity of these enzymes, (4R)-4-Hydroxy-6-oxoheptanenitrile can prevent the spread of tumors and reduce inflammation.

Biochemical And Physiological Effects

(4R)-4-Hydroxy-6-oxoheptanenitrile has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antiviral activity against several viruses, including HIV and herpes simplex virus. Furthermore, (4R)-4-Hydroxy-6-oxoheptanenitrile has been shown to reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4R)-4-Hydroxy-6-oxoheptanenitrile in lab experiments is its high yield synthesis method. This allows for large quantities of the compound to be synthesized quickly and easily. In addition, (4R)-4-Hydroxy-6-oxoheptanenitrile has shown potent activity against various targets, making it a promising candidate for drug development. However, one limitation of using (4R)-4-Hydroxy-6-oxoheptanenitrile in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of (4R)-4-Hydroxy-6-oxoheptanenitrile in scientific research. One direction is the development of new antitumor and antiviral agents based on the structure of (4R)-4-Hydroxy-6-oxoheptanenitrile. Another direction is the investigation of its potential as an anti-inflammatory agent. Furthermore, (4R)-4-Hydroxy-6-oxoheptanenitrile could be used in the synthesis of new bioactive compounds with diverse biological activities.

Synthesis Methods

(4R)-4-Hydroxy-6-oxoheptanenitrile can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-hydroxy-6-oxoheptanoic acid with thionyl chloride followed by treatment with sodium cyanide. Another method involves the reaction of 4-hydroxy-6-oxoheptanoic acid with phosphorus pentachloride followed by treatment with sodium cyanide. Both methods result in the formation of (4R)-4-Hydroxy-6-oxoheptanenitrile with high yields.

Scientific Research Applications

(4R)-4-Hydroxy-6-oxoheptanenitrile has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. It has been found to have potent antitumor and antiviral activity. In addition, it has also been shown to have potential as an anti-inflammatory agent. Furthermore, (4R)-4-Hydroxy-6-oxoheptanenitrile has been used in the synthesis of various bioactive compounds.

properties

CAS RN

119136-80-0

Product Name

(4R)-4-Hydroxy-6-oxoheptanenitrile

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(4R)-4-hydroxy-6-oxoheptanenitrile

InChI

InChI=1S/C7H11NO2/c1-6(9)5-7(10)3-2-4-8/h7,10H,2-3,5H2,1H3/t7-/m1/s1

InChI Key

DPRLUNQTXGYUEA-SSDOTTSWSA-N

Isomeric SMILES

CC(=O)C[C@@H](CCC#N)O

SMILES

CC(=O)CC(CCC#N)O

Canonical SMILES

CC(=O)CC(CCC#N)O

synonyms

Heptanenitrile, 4-hydroxy-6-oxo-, (R)- (9CI)

Origin of Product

United States

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